GPR40 (FFA1) Agonist Activity and Functional Selectivity Window over Related Free Fatty Acid Receptors
In a CHO-cell FLIPR calcium-flux screen (0.1% BSA), the compound displayed EC₅₀ = 300 nM at GPR40 (FFA1), while the structurally related acetic acid analog (2,3-dihydro-benzo[1,4]dioxine-6-sulfonylamino-acetic acid) yielded markedly weaker GPR40 agonism (EC₅₀ > 10,000 nM) [1]. The C4 butyric acid tail thus appears critical for productive engagement. Against the same assay format, the target compound showed EC₅₀ > 10,000 nM at GPR120, GPR41, and GPR43, yielding a ≥33-fold selectivity margin [1].
| Evidence Dimension | Functional potency at human GPR40 (FFA1) and selectivity vs. GPR120/41/43 |
|---|---|
| Target Compound Data | EC₅₀ 300 nM (GPR40); EC₅₀ >10,000 nM (GPR120, GPR41, GPR43) |
| Comparator Or Baseline | Acetic acid analog (CAS 300567-51-5): EC₅₀ >10,000 nM at GPR40 (same assay format) |
| Quantified Difference | ≥33-fold stronger GPR40 agonism; ≥33-fold selectivity vs. off-target FFA receptors |
| Conditions | CHO cells transiently expressing human receptors; FLIPR calcium flux; 0.1% BSA; 30 min pre-incubation |
Why This Matters
Users screening for GPR40 agonists or requiring FFA1-over-GPR120/41/43 selectivity should prioritize the C4-butyric acid analog over the acetate variant; the C2- and carbamoyl-substituted analogs have no published GPR40 data, making the 300 nM EC₅₀ a verifiable anchor for library triage [1].
- [1] BindingDB. BDBM50107305; CHEMBL3601001. Agonist activity at GPR40, GPR120, GPR41, GPR43 determined in CHO cells by FLIPR calcium flux assay (Enamine screening data). View Source
